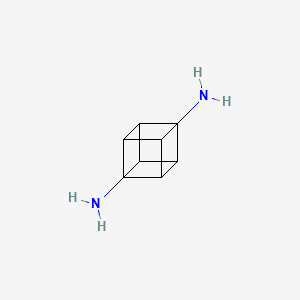
cubane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cubane-1,4-diamine is a unique organic compound with the molecular formula C8H10N2 It consists of a cubane core, which is a highly strained, cubic arrangement of eight carbon atoms, with two ammonium groups attached at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cubanediyldiammonium typically involves the functionalization of cubane derivatives. One common method is the nitration of cubane to form 1,4-dinitrocubane, followed by reduction to 1,4-diaminocubane. The final step involves the protonation of the amino groups to form the diammonium salt .
Industrial Production Methods
Industrial production of 1,4-cubanediyldiammonium may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
cubane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of nitro groups to amino groups.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of cubane.
Reduction: Amino derivatives of cubane.
Substitution: Various substituted cubane derivatives depending on the reagents used.
科学的研究の応用
cubane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex cubane derivatives.
Biology: Potential use in studying the effects of strained ring systems on biological activity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
作用機序
The mechanism of action of 1,4-cubanediyldiammonium involves its interaction with molecular targets through its ammonium groups. These groups can form hydrogen bonds and ionic interactions with various biological molecules, potentially affecting their function. The cubane core’s rigidity and strain may also play a role in its reactivity and interactions.
類似化合物との比較
Similar Compounds
1,4-Diaminocubane: Similar structure but with amino groups instead of ammonium groups.
1,4-Dinitrocubane: Contains nitro groups instead of ammonium groups.
Cubane: The parent hydrocarbon without any functional groups.
Uniqueness
cubane-1,4-diamine is unique due to the presence of ammonium groups, which impart different chemical and physical properties compared to its amino and nitro counterparts. The ammonium groups enhance its solubility in water and its ability to form ionic interactions, making it useful in various applications.
特性
CAS番号 |
87830-29-3 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
cubane-1,4-diamine |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10/h1-6H,9-10H2 |
InChIキー |
NWLVZVZRWGQCNN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
正規SMILES |
C12C3C4C1(C5C2C3(C45)N)N |
Key on ui other cas no. |
87830-29-3 |
同義語 |
1,4-cubanediyldiammonium 1,4-cubanediyldiammonium bis(trinitromethanide) 1,4-pentacyclo(4.2.0.0(2,5).0(3,8).0(4,7))octanediammonium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















